What are the physical and chemical properties of Methyl 2-hydroxy-3-propionylbenzoate?
What are the physical and chemical properties of Methyl 2-hydroxy-3-propionylbenzoate?
Primary Application: Key Intermediate in Flavoxate Hydrochloride Synthesis CAS Number: 88466-30-2[1][2]
Executive Summary
Methyl 2-hydroxy-3-propionylbenzoate is a specialized aromatic ester utilized primarily as a regiospecific building block in the pharmaceutical industry. It serves as the critical "C-ring" precursor in the synthesis of Flavoxate Hydrochloride , a smooth muscle relaxant used to treat urinary bladder spasms.
Functionally, the molecule features a 1,2,3-trisubstituted benzene ring , characterized by a strong intramolecular hydrogen bond between the phenolic hydroxyl (C2) and the ketone carbonyl of the propionyl group (C3). This structural rigidity directs subsequent cyclization reactions, specifically the formation of the chromone core found in flavone derivatives.
Chemical Identity & Structural Analysis[3]
Nomenclature & Identifiers
| Parameter | Detail |
| IUPAC Name | Methyl 2-hydroxy-3-(1-oxopropyl)benzoate |
| Common Synonyms | Methyl 3-propionylsalicylate; 3-Propionylsalicylic acid methyl ester |
| CAS Number | 88466-30-2 |
| Molecular Formula | C₁₁H₁₂O₄ |
| Molecular Weight | 208.21 g/mol |
| SMILES | CCC(=O)C1=C(C(=CC=C1)C(=O)OC)O |
Structural Dynamics
The molecule exhibits chelation-controlled reactivity . The hydroxyl proton at C2 is not free; it is locked in a six-membered hydrogen-bonded ring with the oxygen of the propionyl group at C3.
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Effect on Acidity: The phenolic proton is less acidic than typical phenols due to this stabilization.
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Effect on Solubility: The internal H-bond reduces polarity, making the compound more soluble in non-polar organic solvents (e.g., benzene, toluene) and less soluble in water compared to non-chelated isomers.
Physical & Chemical Properties[3][4][5][6][7]
Physical Constants
Note: Data represents high-purity synthesized material.
| Property | Value | Condition/Note |
| Physical State | Viscous Liquid / Low-melting Solid | Often isolated as an oil; crystallizes upon high purification. |
| Boiling Point | ~302 °C (Predicted) | Typically distilled under reduced pressure (e.g., 1 mmHg). |
| Density | 1.198 ± 0.06 g/cm³ | Predicted at 20°C. |
| Solubility | Soluble | Chloroform, Dichloromethane, Toluene, Ethanol. |
| Solubility | Insoluble | Water. |
| pKa | 8.04 ± 0.40 | Predicted (Phenolic OH). |
Chemical Reactivity Profile
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Friedel-Crafts Susceptibility: The ring is deactivated by two electron-withdrawing carbonyl groups but activated by the hydroxyl group. Electrophilic substitution is sterically hindered at C2 and C3, directing further substitution (if any) to C5.
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Cyclization Potential: The proximity of the C2-Hydroxyl and C3-Propionyl groups allows for condensation with benzoyl chloride/anhydride to form the flavone skeleton (specifically 3-methylflavone-8-carboxylic acid), the core of Flavoxate.
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Hydrolysis: The methyl ester at C1 is susceptible to base-catalyzed hydrolysis to the free acid (3-propionylsalicylic acid).
Synthesis & Production Pathway[8][9][10]
The industrial synthesis of Methyl 2-hydroxy-3-propionylbenzoate typically utilizes a Friedel-Crafts Acylation or a Fries Rearrangement mechanism, starting from Methyl Salicylate.
Synthesis Workflow Diagram
Caption: Synthesis pathway from Methyl Salicylate to the Flavoxate precursor via Friedel-Crafts acylation.
Detailed Experimental Protocol
Objective: Synthesis of Methyl 2-hydroxy-3-propionylbenzoate via Titanium(IV) Chloride catalysis.
Reagents:
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Methyl Salicylate (1.0 eq)
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Propionyl Chloride (1.2 eq)
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Titanium(IV) Chloride (TiCl4) or Aluminum Chloride (AlCl3) (1.0 - 1.5 eq)
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Solvent: Carbon Disulfide (CS2) or Dichloromethane (DCM)
Procedure:
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Setup: Equip a dry 4-neck round-bottom flask with a mechanical stirrer, reflux condenser, dropping funnel, and nitrogen inlet.
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Solvation: Charge Methyl Salicylate (e.g., 30.4 g) and solvent (200 mL) into the flask.
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Acylation: Cool to 0-5°C. Add Propionyl Chloride dropwise to maintain temperature.
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Catalysis: Slowly add TiCl4 (or AlCl3) portion-wise. Caution: Exothermic reaction with HCl evolution.
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Reaction: Heat the mixture to 40°C for 4 hours.
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Quenching: Cool the reaction mixture to 0°C. Slowly pour into ice-water acidified with HCl to decompose the metal complex.
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Extraction: Separate the organic layer.[3] Extract the aqueous layer with DCM. Combine organic phases.[3][4]
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Purification: Wash with brine, dry over Na2SO4, and evaporate solvent.
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Isolation: Distill the resulting oily residue under reduced pressure to obtain the product (Yield ~80-85%).
Analytical Characterization
To validate the identity of synthesized Methyl 2-hydroxy-3-propionylbenzoate, the following spectral signatures should be confirmed.
Nuclear Magnetic Resonance (NMR)
| Nucleus | Shift (δ ppm) | Multiplicity | Assignment |
| ¹H NMR | ~12.5 | Singlet (Broad) | -OH (Chelated phenolic proton) |
| 7.9 - 8.1 | Doublet/Multiplet | Ar-H (C6, Ortho to ester) | |
| 7.6 - 7.8 | Doublet/Multiplet | Ar-H (C4, Ortho to ketone) | |
| 6.9 - 7.1 | Triplet | Ar-H (C5, Meta to both) | |
| 3.95 - 4.05 | Singlet | -OCH₃ (Methyl ester) | |
| 3.0 - 3.1 | Quartet | -CH₂- (Propionyl methylene) | |
| 1.1 - 1.2 | Triplet | -CH₃ (Propionyl methyl) |
Infrared Spectroscopy (IR)
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3200–3300 cm⁻¹: O-H stretch (Weak/Broad due to intramolecular H-bonding).
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1690–1700 cm⁻¹: C=O stretch (Ketone, conjugated).
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1675–1685 cm⁻¹: C=O stretch (Ester, conjugated).
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1600 cm⁻¹: C=C aromatic ring skeletal vibrations.
Safety & Handling (GHS)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Handling Protocols:
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Engineering Controls: Use only in a chemical fume hood to avoid inhalation of vapors.
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PPE: Wear nitrile gloves, safety goggles, and a lab coat.
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Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent hydrolysis or oxidation.
References
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Axios Research. (n.d.). Methyl 2-hydroxy-3-propionylbenzoate - CAS - 88466-30-2.[1][2][5] Retrieved Jan 28, 2026, from [Link]
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National Institutes of Health (NIH). (2025). PubChem Compound Summary for Methyl 2-hydroxy-3-propionylbenzoate. Retrieved Jan 28, 2026, from [Link]
- Google Patents. (1985). US4533732A - 3-Propionylsalicylic acid derivatives and process for the preparation of the same.
Sources
- 1. molbase.com [molbase.com]
- 2. methyl 2-propionylbenzoate | CAS#:32025-37-9 | Chemsrc [chemsrc.com]
- 3. FLAVOXATE | 15301-69-6 [chemicalbook.com]
- 4. US4533732A - 3-Propionylsalicylic acid derivatives and process for the preparation of the same - Google Patents [patents.google.com]
- 5. 88466-30-2,2-HYDROXY-3-PROPIONYL-BENZOIC ACID METHYL ESTER [lookchemicals.com]
